2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
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Description
2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Anti-Inflammatory Agents
The pyrrolidine ring in this compound contributes to its anti-inflammatory potential. Researchers have explored derivatives of pyrrolidine and related heterocycles as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Some pyrrolidine derivatives have shown promising COX-2 inhibitory activity . Investigating the anti-inflammatory effects of this compound could lead to novel drug candidates.
Cardiovascular Applications
Certain pyrrolidine derivatives exhibit anti-atherosclerotic properties. For instance, 2-octylthiophene, a related compound, has been used in the synthesis of anti-atherosclerotic agents . Investigating the cardiovascular effects of our compound could provide insights into its potential therapeutic applications in heart health.
properties
IUPAC Name |
2-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-17-13-19(26-18-6-2-1-5-16(17)18)21(25)23-11-8-15(9-12-23)14-27-20-7-3-4-10-22-20/h1-7,10,13,15H,8-9,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETXAPFBGBZHTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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